molecular formula C17H17NO4 B12066541 methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate

methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate

Cat. No.: B12066541
M. Wt: 299.32 g/mol
InChI Key: UYJLJICUXJPKTB-HUUCEWRRSA-N
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Description

Methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its benzamido and hydroxy functional groups attached to a phenylpropanoate backbone, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors, such as (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form the methyl ester.

    Amidation: The amino group is then reacted with benzoyl chloride in the presence of a base like triethylamine to form the benzamido derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining low temperatures during the esterification and amidation steps to prevent side reactions.

    Catalysts and Reagents: Using efficient catalysts and reagents to drive the reactions to completion.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The benzamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Aqueous NaOH or HCl for hydrolysis.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the primary amine.

    Substitution: Formation of the carboxylic acid.

Scientific Research Applications

Methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar ester and amide functional group arrangement.

    3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with hydroxy and amido functionalities.

Uniqueness

Methyl(2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate is unique due to its specific chiral centers and the combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl (2R,3R)-3-benzamido-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15-/m1/s1

InChI Key

UYJLJICUXJPKTB-HUUCEWRRSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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